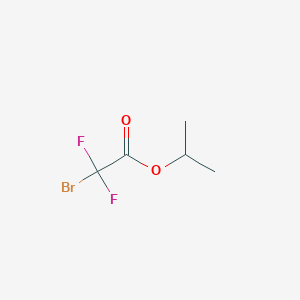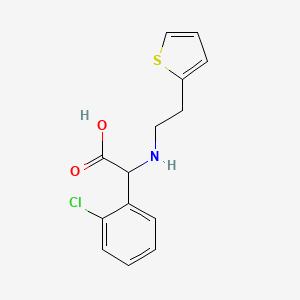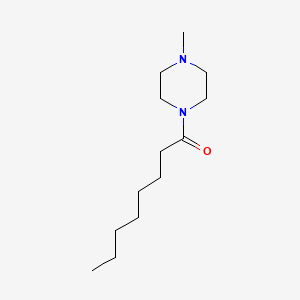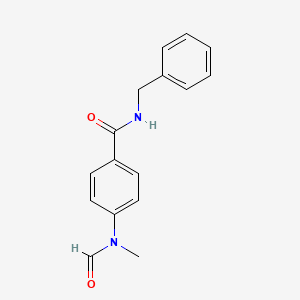![molecular formula C19H15N B14122799 4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)
4-Phenyl-5,6-dihydrobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5,6-dihydrobenzo[h]quinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and quinoline ring system with a phenyl group attached, making it a unique structure with potential for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under specific conditions to yield the desired quinoline derivative . The process can be optimized by adjusting the reaction temperature, solvent, and catalysts used to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-Phenyl-5,6-dihydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
4-Phenyl-5,6-dihydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Phenyl-5,6-dihydrobenzo[h]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent. The compound’s affinity for estrogen receptors also suggests potential hormonal interactions.
類似化合物との比較
Similar Compounds
4-Phenylquinoline: Lacks the dihydrobenzo[h] ring, making it less complex.
5,6-Dihydrobenzo[h]quinoline: Lacks the phenyl group, altering its chemical properties.
Benzo[h]quinoline: Lacks both the phenyl group and the dihydro structure, making it a simpler molecule.
Uniqueness
4-Phenyl-5,6-dihydrobenzo[h]quinoline is unique due to its specific structure, which combines a phenyl group with a dihydrobenzo[h]quinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
特性
分子式 |
C19H15N |
|---|---|
分子量 |
257.3 g/mol |
IUPAC名 |
4-phenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-9,12-13H,10-11H2 |
InChIキー |
SRFIRVPDMOMRQM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)

![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)


![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)


